Methyl 2-(6-Bromo-5-methyl-3-indolyl)-2-oxoacetate
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Overview
Description
Methyl 2-(6-Bromo-5-methyl-3-indolyl)-2-oxoacetate is a chemical compound with the molecular formula C11H8BrNO3 and a molecular weight of 282.09 g/mol . This compound is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of a bromine atom and a methyl group on the indole ring, along with an oxoacetate group, makes this compound unique and of interest in various fields of research.
Preparation Methods
The synthesis of Methyl 2-(6-Bromo-5-methyl-3-indolyl)-2-oxoacetate typically involves the bromination of 5-methylindole followed by esterification and oxidation reactions. The general synthetic route can be summarized as follows:
Bromination: 5-methylindole is treated with a brominating agent such as N-bromosuccinimide (NBS) to introduce a bromine atom at the 6-position of the indole ring.
Esterification: The brominated product is then reacted with methyl chloroformate in the presence of a base like triethylamine to form the methyl ester.
Chemical Reactions Analysis
Methyl 2-(6-Bromo-5-methyl-3-indolyl)-2-oxoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger molecules.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl 2-(6-Bromo-5-methyl-3-indolyl)-2-oxoacetate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Researchers investigate its potential as a lead compound for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 2-(6-Bromo-5-methyl-3-indolyl)-2-oxoacetate involves its interaction with specific molecular targets and pathways. The bromine atom and oxo group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Methyl 2-(6-Bromo-5-methyl-3-indolyl)-2-oxoacetate can be compared with other indole derivatives, such as:
Methyl 2-(5-methyl-3-indolyl)-2-oxoacetate: Lacks the bromine atom, which may affect its reactivity and biological activity.
Methyl 2-(6-Bromo-3-indolyl)-2-oxoacetate: Lacks the methyl group, which may influence its chemical properties.
Methyl 2-(6-Bromo-5-methyl-3-indolyl)-2-hydroxyacetate:
Biological Activity
Methyl 2-(6-Bromo-5-methyl-3-indolyl)-2-oxoacetate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound has the molecular formula C12H10BrNO3, characterized by a bromine atom at the 6-position of the indole ring and an ester functional group derived from oxoacetic acid. The presence of a methyl group at the 5-position enhances its chemical reactivity and biological interactions .
Biological Activities
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Preliminary studies have shown that it can inhibit the growth of various bacterial strains, although specific minimum inhibitory concentration (MIC) values are not extensively documented in current literature .
Anticancer Properties
The compound has been studied for its potential anticancer effects, particularly against human cancer cell lines. Notably, it has shown significant cytotoxicity against several cancer types, including:
- HeLa Cells : Exhibited an IC50 value indicating effective inhibition of cell proliferation.
- A549 Cells : Demonstrated comparable antiproliferative effects .
This compound's mechanism of action involves several pathways:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation, thus impeding cancer cell growth.
- Receptor Interaction : It likely interacts with specific cellular receptors, altering signal transduction pathways critical for cell survival and proliferation.
- Apoptosis Induction : The compound has been shown to trigger programmed cell death in cancer cells via activation of apoptotic pathways .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is helpful:
Compound Name | Structural Features | Biological Activity | Uniqueness |
---|---|---|---|
Ethyl 2-(6-Bromo-3-indolyl)-2-oxoacetate | Lacks methyl group at the 5-position | Moderate anticancer activity | Different functional groups influence reactivity |
Methyl 6-bromoindole-3-acetate | Similar indole structure without oxoacetate group | Lower cytotoxicity | Less complex reactivity profile |
Ethyl 2-(5-Methyl-3-indolyl)-2-hydroxyacetate | Hydroxy group instead of oxo group | Varies in biological activity | Hydroxy vs. oxo functional group impacts activity |
Methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate | Fluorine substitution instead of bromine | Enhanced biological activity | Fluorine enhances binding affinity to targets |
This table highlights how this compound stands out due to its specific combination of bromine, methyl, and oxoacetate groups, which may confer distinct chemical reactivity and biological activity compared to its analogs .
Case Studies and Research Findings
Recent studies have focused on the compound's effects on various cancer cell lines. For instance:
- Cytotoxicity Studies : A study reported that this compound exhibited significant cytotoxic effects on HeLa cells with an IC50 value below 10 μM .
These findings underscore the potential role of this compound in developing new anticancer therapies.
Properties
Molecular Formula |
C12H10BrNO3 |
---|---|
Molecular Weight |
296.12 g/mol |
IUPAC Name |
methyl 2-(6-bromo-5-methyl-1H-indol-3-yl)-2-oxoacetate |
InChI |
InChI=1S/C12H10BrNO3/c1-6-3-7-8(11(15)12(16)17-2)5-14-10(7)4-9(6)13/h3-5,14H,1-2H3 |
InChI Key |
LUPFBYFISJDQJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Br)NC=C2C(=O)C(=O)OC |
Origin of Product |
United States |
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